Tert-butyl N-(3,4-dihydroxybutyl)carbamate
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Overview
Description
Tert-butyl N-(3,4-dihydroxybutyl)carbamate is an organic compound with the molecular formula C9H19NO4 It is a derivative of carbamic acid, featuring a tert-butyl ester group and a 3,4-dihydroxybutyl moiety
Preparation Methods
The synthesis of Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybutylamine with tert-butyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion . Industrial production methods often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Tert-butyl N-(3,4-dihydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Scientific Research Applications
Tert-butyl N-(3,4-dihydroxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3,4-dihydroxybutyl)carbamate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be compared to other similar compounds, such as:
tert-Butyl N-Hydroxycarbamate: This compound features a similar tert-butyl ester group but differs in the presence of a hydroxylamine moiety instead of the 3,4-dihydroxybutyl group.
tert-Butyl Carbamate: This compound lacks the hydroxyl groups present in this compound, making it less reactive in certain chemical reactions.
The unique combination of the 3,4-dihydroxybutyl moiety and the tert-butyl ester group in this compound provides it with distinct chemical properties and reactivity, setting it apart from these similar compounds.
Properties
Molecular Formula |
C9H19NO4 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dihydroxybutyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-4-7(12)6-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) |
InChI Key |
REMUTXDSTVMYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CO)O |
Origin of Product |
United States |
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